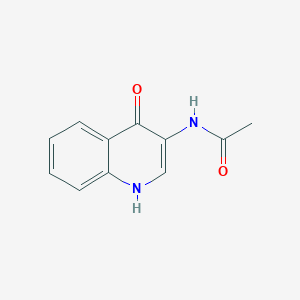
N-(4-Hydroxyquinolin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Hydroxyquinolin-3-yl)acetamide: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the hydroxy group at the 4-position and the acetamide group at the 3-position of the quinoline ring imparts unique chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxyquinolin-3-yl)acetamide typically involves the acylation of 4-hydroxyquinoline. One common method is the reaction of 4-hydroxyquinoline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, may be employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Hydroxyquinolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The acetamide group can be reduced to form an amine derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-Hydroxyquinolin-3-yl)acetamide is used as a building block in the synthesis of more complex quinoline derivatives
Biology: In biological research, this compound is studied for its potential antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological macromolecules makes it a promising candidate for drug development.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases. Its derivatives are being investigated for their efficacy in treating infections, cancer, and neurological disorders.
Industry: this compound is used in the development of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-(4-Hydroxyquinolin-3-yl)acetamide involves its interaction with specific molecular targets in biological systems. The hydroxy group can form hydrogen bonds with proteins and enzymes, affecting their activity. The acetamide group can interact with nucleophilic sites, leading to the inhibition of enzyme function. These interactions can disrupt cellular processes, leading to antimicrobial, antiviral, or anticancer effects.
Comparación Con Compuestos Similares
4-Hydroxyquinoline: Lacks the acetamide group but shares the hydroxyquinoline core structure.
3-Acetylquinoline: Contains an acetyl group instead of an acetamide group.
8-Hydroxyquinoline: Has the hydroxy group at the 8-position instead of the 4-position.
Uniqueness: N-(4-Hydroxyquinolin-3-yl)acetamide is unique due to the presence of both the hydroxy and acetamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and potential therapeutic applications that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C11H10N2O2 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
N-(4-oxo-1H-quinolin-3-yl)acetamide |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)13-10-6-12-9-5-3-2-4-8(9)11(10)15/h2-6H,1H3,(H,12,15)(H,13,14) |
Clave InChI |
DPYIJIZMVMYXTA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CNC2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


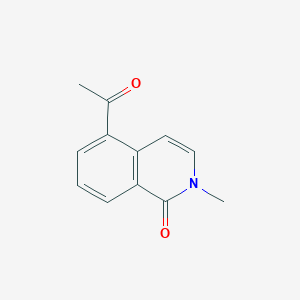
![5,10-Dimethylbenzo[g]isoquinoline](/img/structure/B11896591.png)
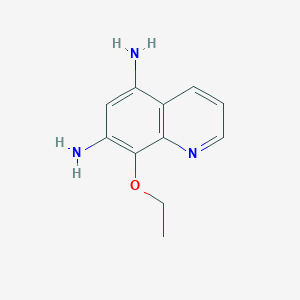
![6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11896608.png)




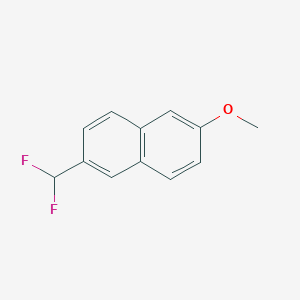
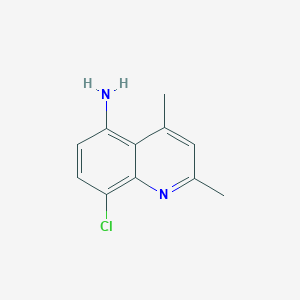

![Thiazolo[4,5-b]quinolin-2-amine](/img/structure/B11896654.png)

![2-phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one](/img/structure/B11896669.png)
